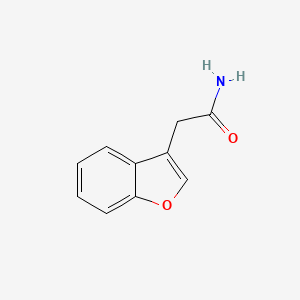

Benzofuran-3-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZAZRAXLZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Conventional and Novel Synthetic Routes for Benzofuran-3-acetamide Core Synthesis

While the Fischer indole (B1671886) synthesis is the most renowned method for preparing indoles from phenylhydrazines and carbonyl compounds, its principles can be adapted within multi-step sequences to yield precursors for benzofuran (B130515) derivatives. mdpi.combrieflands.comtaylorandfrancis.com A notable strategy involves an initial Fischer indole synthesis to create a substituted indole, which is then subjected to oxidative cleavage. mdpi.com For example, 2,3-dimethylindole (B146702) can be prepared via the Fischer methodology and subsequently oxidized using a Witkop oxidation reaction to produce a 2-(N-acetyl)acetophenone derivative. mdpi.com This intermediate serves as a key building block that can then undergo a Claisen–Schmidt-type condensation with 2-formylbenzoic acid to construct a phthalide (B148349) (isobenzofuranone) derivative bearing an acetamide (B32628) side chain, demonstrating an indirect but effective application of Fischer synthesis principles toward benzofuran-related structures. mdpi.com

Multicomponent reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, which enhances efficiency and atom economy. wisdomlib.orgresearchgate.net

Several one-pot strategies have been developed for synthesizing benzofuran scaffolds. A notable example is a three-component reaction for synthesizing N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds. wisdomlib.org This reaction utilizes a substituted benzaldehyde (B42025), 2-acetyl benzofuran, and acetyl chloride in the presence of zinc oxide. The process is carried out at room temperature and affords the target compounds in good yields. wisdomlib.org Similarly, an efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions, often enhanced by microwave irradiation. nih.gov Another approach involves the microwave-assisted, one-pot, three-component, catalyst-free synthesis of highly functionalized benzofuran-2-carboxamides from readily available starting materials. kcl.ac.uk

Table 1: Example of a One-Pot Synthesis for this compound Analogs wisdomlib.org

| Entry | Substituted Benzaldehyde | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4g | 88 |

| 2 | 4-Methylbenzaldehyde | 4c | 85 |

| 3 | 2,4-Dichlorobenzaldehyde | 4i | 82 |

| 4 | 3,4,5-Trimethoxybenzaldehyde | 4j | 80 |

Reaction Conditions: Substituted benzaldehyde (2 mmol), 2-acetyl benzofuran (2 mmol), acetyl chloride (4 mmol), ZnO (1 mmol), acetonitrile (B52724) (4 ml), stirred for 6 hrs at room temperature.

The formation of the benzofuran ring is fundamentally a cyclization reaction, and numerous specific methods have been reported, differing in the choice of precursor and the cyclization-promoting agent.

Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com Mechanistically, the reaction proceeds through the formation of an oxonium ion intermediate under acidic conditions, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com

Tandem Cyclization : An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones and bromo-dicarbonyl compounds, demonstrating high substrate versatility. semanticscholar.org

Intramolecular Condensation : The synthesis of 2-arylbenzofurans can be achieved through the cyclization of phenacyl phenyl ether using PPA in xylene or other acidic conditions. jocpr.com

Oxidative Cyclization : A copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective, one-pot procedure for producing polysubstituted benzofurans. rsc.org

Transition metal and acid catalysis play a pivotal role in modern benzofuran synthesis, offering high efficiency and selectivity.

Palladium-catalyzed Synthesis : Palladium catalysts are widely used for constructing the benzofuran nucleus. elsevier.es The Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common strategy. nih.govacs.org Another powerful method is the Cacchi modification of the Castro procedure, which couples 2-hydroxyaryl halides with terminal alkynes using a catalytic system of Pd(II) acetate (B1210297) and Cu(I) iodide. elsevier.es Furthermore, palladium-catalyzed benzylic nucleophilic substitution of benzofuran-2-ylmethyl acetates provides a versatile method for preparing 2-substituted benzofurans. unicatt.it

Lewis Acid-promoted Synthesis : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) are effective in promoting Domino reactions for benzofuran synthesis. nih.govacs.org For instance, a reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds via Lewis-acid-promoted propargylation followed by intramolecular cyclization to yield benzofuran derivatives in high yields (75–91%). nih.gov Iron-chloride has also been reported to catalyze the ring-closing reaction of alkynyl benzenes to furnish substituted benzofurans. nih.gov A novel dehydrative cycloaddition reaction between benzoquinones and stilbene (B7821643) oxides mediated by BF₃ has also been shown to produce 2,3-diaryl-5-hydroxybenzofurans. researchgate.net

Copper-based Catalysis : Copper catalysts are significant in synthesizing benzofuran derivatives due to their cost-effectiveness and unique reactivity. mdpi.com Copper-catalyzed Sonogashira coupling can be employed in conjunction with palladium. nih.gov One-pot strategies often utilize copper iodide to react o-hydroxy aldehydes, amines, and alkynes, sometimes in green solvents like deep eutectic solvents. acs.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another advanced strategy. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

In line with the principles of green chemistry, energy-efficient techniques like microwave and ultrasound irradiation have been successfully applied to the synthesis of benzofuran derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions.

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has been shown to be more efficient than conventional heating for producing benzofuran derivatives. researchgate.netsapub.org For example, the synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates, which requires 9 hours under conventional heating, can be completed in a much shorter time frame with comparable yields using microwave irradiation. scispace.com Microwave assistance is also highly effective for one-pot, multicomponent reactions, such as the Sonogashira/Cacchi type coupling to produce 2,3-disubstituted benzofurans, minimizing side products. nih.gov

Ultrasound-Assisted Synthesis : Ultrasonic irradiation is another green technique used for synthesizing benzofuran-containing molecules. semanticscholar.org This method has been employed to synthesize benzofuran-appended oxadiazole derivatives under basic conditions. nih.govnih.gov The synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate is also accelerated under ultrasonic conditions, offering faster reactions and higher yields compared to conventional methods. univ.kiev.ua This approach often allows for reactions to be carried out under clean, ambient temperature conditions. semanticscholar.org

Strategic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its strategic functionalization is crucial for developing analogs with diverse properties. Derivatization can occur at the acetamide side chain or on the benzofuran ring itself.

Functionalization of the benzofuran ring system is a well-established field, with methods that can be applied to the this compound scaffold. researchgate.netresearchgate.net Key strategies include:

C-H Activation and Arylation : Direct C-H functionalization is a powerful, modern strategy for modifying heterocyclic scaffolds. Palladium-catalyzed C-H arylation, for instance, can be used to introduce aryl groups at specific positions on the benzofuran ring, offering a modular approach to complex derivatives. researchgate.net

Nucleophilic Substitution : The benzofuran ring can be functionalized via nucleophilic substitution reactions. For example, palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based) allow for the introduction of a wide range of substituents at the 2-position. unicatt.it This type of reaction could be adapted to introduce functionality onto a pre-formed this compound core.

Side-Chain Modification : The acetamide group itself offers a site for derivatization. Standard N-alkylation or N-arylation reactions could be performed on the amide nitrogen. Furthermore, the methylene (B1212753) group adjacent to the carbonyl could potentially be functionalized, although this is often more challenging. The amide can also be hydrolyzed to the corresponding amine (benzofuran-3-ethanamine), which can then be used as a handle for a wide array of derivatization reactions, such as reductive amination or acylation with different reagents to produce a library of analogs.

Introduction of Nitrogen-Containing Heterocyclic Moieties

The incorporation of nitrogen-containing heterocycles, such as triazoles, oxadiazoles, pyrazoles, piperazines, imidazoles, and thiadiazoles, has been a particularly fruitful strategy in modifying the properties of this compound. These moieties can significantly influence the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can affect their biological activity.

Triazoles: A series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides have been synthesized as potential α-glucosidase inhibitors. nih.gov The synthesis often involves click chemistry, a powerful and efficient method for forming triazole rings. nih.gov For instance, terminal alkyne derivatives of benzofuran can be cyclized with various aromatic azides to yield benzofuran-triazole hybrids. nih.gov Another approach involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide to create benzofuran-tethered triazolylcarbazoles. researchgate.net

Oxadiazoles: The synthesis of benzofuran-appended oxadiazole molecules has been achieved through ultrasonic-assisted methods, which offer a greener and more efficient alternative to conventional heating. nih.gov A common synthetic route starts with a benzofuran-2-carboxylic acid hydrazide, which can be cyclized using various reagents to form the 1,3,4-oxadiazole (B1194373) ring. derpharmachemica.comnih.govacs.org For example, treatment with acetic anhydride (B1165640) followed by cyclization with POCl3 is a known method. derpharmachemica.com

Pyrazoles: Pyrazole-based benzofuran derivatives have been synthesized by reacting 3-benzoylbenzofurans with hydrazine (B178648) hydrate. nih.gov Another strategy involves the reaction of benzofuran-2-carboxylic acid hydrazide with dicarbonyl compounds like acetyl acetone (B3395972) or ethylacetoacetate. derpharmachemica.com These pyrazole (B372694) derivatives have shown a range of biological activities. nih.govekb.eg

Piperazines: Novel dibenzofuran-piperazine derivatives have been synthesized by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with various substituted piperazines. nih.govgazi.edu.trtandfonline.com This nucleophilic substitution reaction is a straightforward method for introducing the piperazine (B1678402) moiety. nih.govgazi.edu.trtandfonline.com Hybrid structures combining benzofuran and piperazine have also been designed as potential CDK2 inhibitors. nih.gov

Imidazoles: Benzofuranyl imidazole (B134444) derivatives have been synthesized and evaluated for their cytotoxic properties. nih.gov The synthesis of these hybrids can involve reductive amination of imidazole-4-carbaldehyde with appropriate benzofuran precursors. nih.gov

Thiadiazoles: Benzofuran-based 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from benzofuran-2-carbohydrazide. The hydrazide is first converted to a thiosemicarbazide (B42300) by reacting with an isothiocyanate, which is then cyclized to form the thiadiazole ring. researchgate.net Another method involves the reaction of a thioacetanilide (B1681303) derivative with hydrazonoyl chlorides. researchgate.net

Substitution Patterns on Benzofuran and Acetamide Moieties

Modifying the substitution patterns on both the benzofuran ring and the acetamide side chain is a key strategy for fine-tuning the biological activity of these compounds.

Substituents on the benzofuran ring can be introduced at various positions. For example, different functional groups on the starting salicylaldehydes will result in substituted benzofuran cores. researchgate.net The acetamide portion of the molecule is also a common site for modification. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized, demonstrating the feasibility of introducing a wide range of substituents on the acetamide nitrogen. researchgate.net These substitutions can alter the compound's lipophilicity, steric profile, and electronic properties, all of which can impact its interaction with biological targets.

Synthesis of Hybrid Structures

The synthesis of hybrid molecules that combine the this compound scaffold with other biologically active pharmacophores is a growing area of research. This molecular hybridization approach aims to create multifunctional molecules with improved or novel biological activities.

Benzofuran-carbazole hybrids: An efficient three-step approach has been developed to assemble indole- or benzofuran-fused benzocarbazole-1,4-diones. nih.gov This involves an AgOAc-promoted oxidative cyclization, followed by condensation and a Pd(OAc)2-catalyzed cyclization. nih.gov Another strategy utilizes a Cu(OTf)2-catalyzed cycloaddition to construct indole-tethered benzofuran scaffolds. rsc.org

Benzofuran-amino acid hybrids: The synthesis of benzofuran derivatives linked to amino acids has been explored. acs.org These hybrids can leverage the structural diversity of amino acids to create novel compounds with unique properties.

Spectroscopic and Analytical Confirmation of Synthesized Compounds

The unambiguous characterization of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives. nih.govresearchgate.netmdpi.commdpi.com

In ¹H NMR spectra, characteristic signals for the protons on the benzofuran ring, the acetamide moiety, and any introduced substituents can be observed. mdpi.commdpi.com For example, the protons of the furan (B31954) ring typically appear in the aromatic region of the spectrum, and their coupling patterns can provide information about the substitution pattern. mdpi.com The methylene protons of the acetamide group usually appear as a singlet or a multiplet, depending on the adjacent groups. mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbonyl carbon of the acetamide group typically resonates at a downfield chemical shift. mdpi.com

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | 2.14 (s, 3H, CH₃), 3.70 (dd, J = 7.7 Hz, 1H), 3.85 (dd, J = 6.7 Hz, 1H), 6.10 (dd, 1H), 7.19 (t, J = 7.6 Hz, 1H), 7.58–7.64 (m, 1H), 7.74–7.82 (m, 1H), 7.86 (d, J = 7.9 Hz, 2H), 7.96 (d, J = 7.7 Hz, 2H), 8.22 (d, J = 8.0 Hz, 1H), 11.07 (s, 1H, NH) | 24.7 (C-2), 44.4 (C-10), 77.2 (C-11), 121.2 (CH), 123.0 (CH), 123.2 (CH), 124.8 (C-17a), 125.0 (C-5), 125.5 (C-3), 129.4 (CH), 130.8 (CH), 134.3 (CH), 134.4 (CH), 138.8 (C-13a), 149.8 (C-4), 169.0 (C-1), 169.9 (C-13), 200.4 (C-9) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula of the synthesized compound. nih.govresearchgate.net This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular geometry and stereochemistry. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of the compound.

For instance, the crystal structure of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, which are complex derivatives, has been determined. In one such derivative, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, the analysis revealed an orthorhombic crystal system with the space group P212121 mdpi.com. The study detailed the planarity between the benzofuran and thiazole (B1198619) rings and the significant twist angles of the phenyl substituents. This information is critical for structure-activity relationship (SAR) studies, where the spatial arrangement of different parts of the molecule can significantly influence its biological activity.

These examples underscore the power of X-ray crystallography in providing definitive structural proof and detailed conformational and configurational information for derivatives of the this compound scaffold. The precise atomic coordinates obtained from such studies are fundamental for computational modeling and rational drug design efforts involving this chemical family.

Crystallographic Data for a Benzofuran Derivative

The following table summarizes the crystallographic data for 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, a derivative illustrating the structural features of this class of compounds mdpi.com.

| Parameter | 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Twist Angle (A/B) | ~17° |

| Twist Angle (B/C) | 49–78° |

| Twist Angle (B/D) | 49–78° |

| Key Intermolecular Interactions | C–H···N, C–H···O, π–π contacts |

A: benzofuran ring, B: thiazole ring, C: methoxybenzene ring, D: aminobenzene ring

Pharmacological Spectrum and Pre Clinical Bioactivity of Benzofuran 3 Acetamide Derivatives

Anticancer and Antiproliferative Activity Research

Benzofuran-3-acetamide derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, targeting of specific cellular kinases, and induction of DNA damage.

Inhibition of Cancer Cell Lines (in vitro studies)

A range of in vitro studies has highlighted the cytotoxicity of this compound derivatives against several human cancer cell lines. For instance, novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were synthesized and evaluated for their cytotoxic effects on A549 lung cancer cells. Several of these compounds, including 2b, 2c, 2e, 2i, and 2k, demonstrated significant antiproliferative activity, with IC50 values lower than 3.90 µg/mL. benthamdirect.com

Similarly, a series of benzofuran (B130515) hybrids were tested against C-6 (nerve cells) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov Among these, derivatives 13b and 13g showed superior inhibitory activity against the MCF-7 cell line with IC50 values of 1.875 µM and 1.287 µM, respectively, which were more potent than the standard drug cisplatin (B142131) (IC50 2.184 µM). nih.gov These same compounds also exhibited excellent inhibition against the C-6 cell line. nih.gov Another study focused on benzofuran-isatin conjugates, where compounds 5a and 5d displayed significant anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives (2b, 2c, 2e, 2i, 2k) | A549 (Lung) | <3.90 µg/mL |

| Benzofuran hybrid 13b | MCF-7 (Breast) | 1.875 µM |

| Benzofuran hybrid 13g | MCF-7 (Breast) | 1.287 µM |

| Benzofuran hybrid 13b | C-6 (Nerve) | 1.980 µM |

| Benzofuran hybrid 13g | C-6 (Nerve) | 1.622 µM |

| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal) | 8.7 µM |

| Benzofuran-isatin conjugate 5a | HT-29 (Colorectal) | 9.4 µM |

| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal) | 6.5 µM |

| Benzofuran-isatin conjugate 5d | HT-29 (Colorectal) | 9.8 µM |

Targeting Specific Kinases (e.g., ALK, GSK-3β)

The anticancer activity of this compound derivatives is also attributed to their ability to target and inhibit specific protein kinases that are crucial for cancer cell proliferation and survival. Glycogen (B147801) synthase kinase-3β (GSK-3β) has been identified as a key target. Certain benzofuran-based oxadiazole conjugates have been shown to induce apoptosis by decreasing the activity of GSK-3β. nih.gov This inhibition is linked to the suppression of basal NF-κB activity in pancreatic (MIA PaCa2) and colon (HCT116) cancer cells. nih.gov

Furthermore, oxindole-based benzofuran hybrids have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and GSK-3β, showing potent activity against breast cancer cell lines. researchgate.net Specifically, compounds 22d and 22f were potent dual inhibitors with IC50 values in the nanomolar range for both CDK2 and GSK-3β. researchgate.net Another study reported on 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as highly selective and potent inhibitors of GSK-3β. nih.gov

Mechanisms of Anticancer Action (e.g., DNA damage, enzyme inhibition)

The mechanisms underlying the anticancer effects of this compound derivatives are multifaceted. One significant mechanism is the induction of apoptosis, or programmed cell death. For instance, certain benzofuran-isatin conjugates were found to induce apoptosis in SW-620 colorectal cancer cells in a dose-dependent manner. nih.gov This was associated with the significant inhibition of the anti-apoptotic protein Bcl2 and an increase in the level of cleaved PARP, a marker of apoptosis. nih.gov

Additionally, some benzofuran derivatives have been shown to interact with DNA. Studies have revealed strong binding interactions with calf thymus DNA (CT-DNA) through an intercalation mode, suggesting that DNA damage could be a contributing factor to their cytotoxic effects. nih.govnih.gov Other mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase. nih.gov

Anti-inflammatory Activity Research

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and the modulation of inflammatory signaling pathways.

Inhibition of Inflammatory Mediators (e.g., NO, COX-2, PGE2, TNF-α, IL-1β, IL-6)

Research has demonstrated that benzofuran derivatives can effectively suppress the production of several pro-inflammatory molecules. A study on new heterocyclic/benzofuran hybrids found that compound 5d, a piperazine (B1678402)/benzofuran hybrid, could reduce the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in both serum and tissues. nih.govmdpi.com This compound also exhibited an excellent inhibitory effect on the generation of nitric oxide (NO). mdpi.com

The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another important mechanism. archivepp.com By inhibiting COX-2, these compounds can reduce the production of prostaglandins (B1171923) like PGE2, which are potent inflammatory mediators. archivepp.comnih.gov The inhibition of COX-2 also leads to a decrease in the generation of reactive oxygen species (ROS), which in turn suppresses the production of pro-inflammatory cytokines such as NO, PGE2, IL-6, and TNF-α. galaxypub.co

| Compound/Derivative Class | Inhibited Mediator | Observed Effect |

|---|---|---|

| Piperazine/benzofuran hybrid 5d | NO | Excellent inhibitory effect |

| Piperazine/benzofuran hybrid 5d | IL-1β | Reduced expression |

| Piperazine/benzofuran hybrid 5d | TNF-α | Reduced expression |

| Piperazine/benzofuran hybrid 5d | IL-6 | Reduced expression |

| Acetamide (B32628) derivatives | COX-2 | Inhibition |

| Acetamide derivatives | PGE2 | Reduced production |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.gov

Studies have shown that certain benzofuran derivatives can significantly inhibit the activation of the NF-κB pathway. nih.gov For example, the piperazine/benzofuran hybrid 5d was found to inhibit the phosphorylation of key proteins in the NF-κB pathway, including IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner. mdpi.com This compound also inhibited the phosphorylation of ERK, JNK, and p38, which are critical components of the MAPK signaling pathway. mdpi.com The modulation of these pathways effectively suppresses the downstream production of inflammatory mediators. nih.gov

In vivo Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory potential of this compound and related derivatives has been substantiated through various acute and chronic in vivo animal models. These studies are crucial for demonstrating the physiological effects of these compounds in a living system.

One study investigated the compound 3-acetamido-2-p-anisoyl benzofuran in acute inflammation models. ijbcp.comresearcher.life In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, this benzofuran derivative demonstrated significant anti-inflammatory activity. ijbcp.com A similar significant effect was observed in the turpentine-induced peritonitis model in rats, which assesses the inhibition of inflammatory exudates and cell migration. ijbcp.com

Another derivative, 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid , was evaluated in a chronic inflammation model. ijbcp.com Using the cotton pellet-induced granuloma model in Wistar albino rats, the compound showed a significant reduction in the formation of granulomatous tissue. ijbcp.com This model is indicative of the anti-proliferative effects of an anti-inflammatory agent. The results from these studies suggest that benzofuran derivatives possess notable anti-inflammatory properties in both acute and chronic inflammatory conditions. ijbcp.comijbcp.com

Table 1: In vivo Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Animal Model | Key Findings |

|---|---|---|

| 3-acetamido-2-p-anisoyl benzofuran | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity observed. ijbcp.com |

| 3-acetamido-2-p-anisoyl benzofuran | Turpentine-induced peritonitis in rats | Significant anti-inflammatory effect noted. ijbcp.com |

| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet-induced granuloma in rats | Significant activity against chronic inflammation. ijbcp.com |

Antimicrobial Activity Research

The benzofuran scaffold is a core component in many compounds exhibiting a wide range of antimicrobial properties. rsc.org Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic microorganisms, including bacteria, fungi, viruses, and mycobacteria. nih.govresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative strains)

Benzofuran derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A series of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds were synthesized and tested for their antibacterial effects. wisdomlib.org Compounds from this series, particularly derivatives 4d and 4f , showed the most significant bacterial inhibition against strains such as E. coli, S. aureus, B. subtilis, and S. typhimurium. wisdomlib.org

In other studies, various benzofuran derivatives have shown potent inhibitory activity. For instance, one study revealed that the inhibitory activity of certain synthesized compounds against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov Specifically, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against E. coli (25 mm inhibition zone) and good activity against S. aureus and B. subtilis (20 mm inhibition zone). nih.gov Another study found that mono-benzofuran derivatives, such as compound 47 , were potent inhibitors of B. subtilis growth, with an inhibition value of 70% at 200 μM. nih.gov The versatility of the benzofuran ring allows for modifications that can enhance its antibacterial potency and spectrum. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/Results |

|---|---|---|

| N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide derivatives (4d, 4f) | E. coli, S. aureus, B. subtilis, S. typhimurium | Exhibited maximum bacterial inhibition effect in the series. wisdomlib.org |

| 1-(thiazol-2-yl)pyrazoline derivative | E. coli (Gram-negative) | Excellent activity (25 mm inhibition zone). nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative | S. aureus, B. subtilis (Gram-positive) | Good activity (20 mm inhibition zone). nih.gov |

| Mono-benzofuran derivative 47 | B. subtilis (Gram-positive) | 70% growth inhibition at 200 μM. nih.gov |

Antifungal Activity (e.g., Candida albicans, A. fumigatus)

The antifungal potential of benzofuran-based compounds has been an area of active research. nih.govresearchgate.net Studies on benzofuranyl acetic acid amides have been conducted to explore their efficacy. nih.gov Although some initial compounds showed modest activity, the research suggests that modifications to the alkyl chain or functionalization of the benzofuran ring could lead to more potent inhibitors of fungal growth. nih.gov For example, compound 10b (2-fluoro-4-hydroxy substitution) showed some inhibition of Fusarium oxysporum growth with an IC50 of 0.42 mM. nih.gov

Other research has shown that certain benzofuran derivatives exhibit remarkable activity against C. albicans. nih.gov However, the same study noted that most of the tested compounds had weak or no activity against Aspergillus niger. nih.gov This highlights the species-specific nature of the antifungal activity of these compounds. Structure-activity relationship (SAR) studies suggest that the benzofuran nucleus, often in combination with other heterocyclic moieties like pyrazoline and thiazole (B1198619), is essential for antifungal efficacy. nih.gov

Table 3: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Results |

|---|---|---|

| 2-Benzofuranylacetic acid amide (10b) | Fusarium oxysporum | Moderate inhibition (IC50 = 0.42 mM). nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivatives | Candida albicans | Remarkable activity observed. nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivatives | Aspergillus niger | Most compounds showed weak or no activity. nih.gov |

Antiviral Activity (e.g., Anti-SARS-CoV-2)

Recent research has identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antiviral agents. nih.gov A study focused on the Stimulator of Interferon Genes (STING) pathway found that certain benzofuran derivatives act as STING agonists, inducing the production of Type I interferons, which are critical for the innate immune response to viral infections. nih.gov

Several of these compounds were tested against human coronaviruses. Three derivatives showed efficacy against human coronavirus 229E with EC50 values in the micromolar range. nih.gov Notably, these compounds were also found to inhibit SARS-CoV-2 replication at nanomolar concentrations in BEAS-2B and Calu-3 cells. nih.gov Their antiviral action was confirmed to be IFN-dependent, as the compounds were inactive in Vero E6 cells, which lack IFN production. nih.gov Other studies have also reported the in vitro antiviral activity of different benzofuran derivatives against viruses such as respiratory syncytial virus and influenza A virus. nih.gov

Table 4: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Virus | Cell Line | Key Findings |

|---|---|---|---|

| STING-agonist benzofuran derivatives | Human coronavirus 229E | BEAS-2B, MRC-5 | EC50 values in the μM range. nih.gov |

| STING-agonist benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition of replication at nanomolar concentrations. nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory syncytial virus | HeLa | Exhibited specific activity. nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | Exhibited specific activity. nih.gov |

Antitubercular Activity

Benzofuran derivatives are recognized as a promising class of compounds for the development of new antitubercular drugs. nih.govresearchgate.net They have shown excellent in vitro and in vivo activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

One area of research involves targeting the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov In silico studies of benzofuran-1,3,4-oxadiazole derivatives identified several compounds (BF3 , BF4 , and BF8 ) with excellent binding energies against the Pks13 enzyme, comparable or superior to a known benzofuran-based inhibitor, TAM-16. nih.gov Another study on benzofuran-3-carbohydrazide derivatives identified compounds 3 and 4 as the most active against M. tuberculosis H37Rv strains, with minimum inhibitory concentrations (MIC) of 8 μg/mL and 2 μg/mL, respectively. nih.gov

Table 5: Antitubercular Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target/Strain | Observed Activity/Results |

|---|---|---|

| Benzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Pks13 enzyme (in silico) | Highest binding affinity score (-14.82 kcal/mol), exceeding reference inhibitor. nih.gov |

| Benzofuran-3-carbohydrazide (3) | M. tuberculosis H37Rv | Promising activity (MIC = 8 μg/mL). nih.gov |

| Benzofuran-3-carbohydrazide (4) | M. tuberculosis H37Rv | Most active compound (MIC = 2 μg/mL). nih.gov |

Neuroactive and Neurological Activity Research

Benzofuran derivatives have been investigated for their potential to modulate neurological pathways and provide neuroprotection. L-glutamate is a major excitatory neurotransmitter, and its over-activity can lead to excitotoxicity, a key factor in several neurodegenerative disorders. nih.gov

Research on benzofuran-type stilbenes isolated from Cortex Mori Radicis has shown significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. nih.gov Specifically, compounds moracin O and moracin P demonstrated this protective effect. The proposed mechanism of action involves the modulation of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov The same compounds also exhibited remarkable analgesic (pain-inhibiting) properties in an acetic acid-induced pain model, suggesting a dual neuroactive role. nih.gov

Furthermore, other studies have explored the role of benzofuran derivatives as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease. mdpi.com A study identified several 2-arylbenzofuran derivatives that showed potent and selective inhibitory activity against butyrylcholinesterase (BChE), with IC50 values more potent than the positive control, galantamine. mdpi.comCathafuran C , in particular, was the most potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com

Table 6: Neuroactive and Neurological Activity of Benzofuran Derivatives

| Compound | Activity Type | Model/Target | Key Findings |

|---|---|---|---|

| Moracin O, Moracin P | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protective activity. nih.gov |

| Moracin O, Moracin P | Analgesic | Acetic acid-induced pain model | Remarkable inhibition of pain response. nih.gov |

| Cathafuran C | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | Potent and selective inhibition (Ki = 1.7 μM). mdpi.com |

| Various 2-arylbenzofuran derivatives | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | IC50 values ranging from 2.5–32.8 μM. mdpi.com |

Anticonvulsant Activity (in vivo animal models)

A notable area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Pre-clinical studies utilizing in vivo animal models have demonstrated the efficacy of these compounds in mitigating seizure activity. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) induced seizures model in mice. srce.hrnih.gov The majority of these compounds exhibited anticonvulsant activity at a dose of 30 mg/kg, suggesting their capacity to prevent the spread of seizures. srce.hrnih.gov

The neurotoxicity of these compounds was also assessed using the rotarod method. srce.hrnih.gov The median effective dose (ED50) for the synthesized compounds ranged from 0.055 to 0.259 mmol/kg (approximately 23.4 to 127.6 mg/kg). srce.hrnih.gov Comparatively, certain derivatives showed potency comparable to the established anticonvulsant drug phenytoin (B1677684). Specifically, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] and [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] displayed relative anticonvulsant potencies of 0.74 and 0.72, respectively, in relation to phenytoin. srce.hrnih.gov In contrast, [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] showed a lower relative potency of 0.16. srce.hrnih.gov The median lethal dose (ALD50) for the tested compounds was found to be in the range of 1.604 to 1.675 mmol/kg. srce.hrnih.gov

Further research into amino acid-benzofuran-acetamide hybrids has also yielded promising results. researchgate.net Compounds such as certain leucine-chlorobenzoyl benzofuran-acetamide derivatives demonstrated significant anticonvulsant activity in the MES model. researchgate.net One particular butanamide hybrid showed potent activity against both MES and subcutaneous metrazol (scMET) induced seizures. researchgate.net The ED50 values for some of these potent derivatives in the MES model were recorded as 65.3 mg/kg, 36.5 mg/kg, 56.7 mg/kg, and 31.6 mg/kg. researchgate.net

Pharmacophore mapping of these active this compound derivatives against standard anticonvulsant drugs like phenobarbital, phenytoin, ralitoline, and carbamazepine (B1668303) suggests that they may share a similar mechanism of action. srce.hrnih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives in MES Model

| Compound | Relative Potency (vs. Phenytoin) | ED50 (mmol/kg) |

|---|---|---|

| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] | 0.74 | 0.055 |

| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] | 0.72 | 0.058 |

| [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] | 0.16 | 0.259 |

Data sourced from studies on N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. srce.hrnih.gov

Modulation of GABA Levels in Brain Tissue

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability, and its attenuation is implicated in the etiology of several neurological disorders, including epilepsy. researchgate.net A key strategy in anticonvulsant drug development is the enhancement of GABAergic neurotransmission. One approach to achieve this is by inhibiting the enzyme GABA-aminotransferase (GABA-AT), which is responsible for the degradation of GABA. srce.hr Inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, which can help to suppress seizures. srce.hrresearchgate.net

In the context of this compound derivatives, their potential to modulate GABA levels has been a subject of investigation. srce.hr The rationale is that by designing compounds that can inhibit GABA-AT, it may be possible to elevate brain GABA levels and thereby exert an anticonvulsant effect. srce.hr Active compounds from series of this compound derivatives were screened for their effects on GABA levels in the brain, with the objective of exploring their binding properties with GABA-AT. srce.hr A decrease in brain GABA levels is associated with several neurological conditions, and therefore, agents that can increase GABA concentrations are of significant therapeutic interest. researchgate.net

Monoamine Oxidase (MAO-A and MAO-B) Inhibition for Neurological Disorders

Monoamine oxidases (MAO) are a class of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are crucial drug targets for the treatment of neurological and psychiatric disorders. nih.govnih.govfrontiersin.org There are two isoforms, MAO-A and MAO-B. nih.govfrontiersin.org MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are employed in the management of Parkinson's disease. nih.govfrontiersin.org

Research has shown that benzofuran derivatives can act as inhibitors of both MAO-A and MAO-B. nih.gov A series of indole (B1671886) and benzofuran derivatives were synthesized and evaluated for their inhibitory activity against both isoforms. nih.gov The findings indicated that these derivatives were generally selective MAO-B inhibitors, with K(i) values in the nanomolar to micromolar range. nih.gov One of the most potent MAO-B inhibitors identified from a series of indole derivatives was 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, which exhibited a K(i) value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov This highlights the potential of the benzofuran scaffold in developing reversible MAO-B inhibitors for neurodegenerative diseases like Parkinson's disease. nih.gov

Further studies on benzofuran–thiazolylhydrazone derivatives also demonstrated their potential as MAO inhibitors. nih.gov The thiazolylhydrazone ring is a known pharmacophore for MAO inhibition, and its combination with the benzofuran scaffold has yielded new hybrid molecules with promising activity. nih.gov

Ligand Binding to Mitochondrial DBI Receptor Complex

The mitochondrial Diazepam-Binding Inhibitor (DBI) receptor complex is involved in various physiological processes, including the regulation of steroidogenesis. nih.govcapes.gov.brnih.gov Ligands that bind to this receptor can modulate these functions. Researchers have synthesized and evaluated novel benzofuran analogues of N,N-di-n-hexyl-2-phenylindole-3-acetamide (FGIN-1-27), which is a potent and highly specific ligand for the mitochondrial DBI receptor complex. nih.govcapes.gov.br

These benzofuran-acetamide analogues were found to be equally potent and selective as FGIN-1-27 in both in vitro and in vivo studies. nih.govcapes.gov.br This suggests that the this compound scaffold can effectively mimic the binding of established ligands to the mitochondrial DBI receptor, indicating its potential for the development of novel modulators of this receptor complex.

Potential Neuroprotective Functions

The neuroprotective potential of benzofuran derivatives has been explored in various experimental models. A study on 2,6-disubstituted benzofuran-3-one derivatives, designed as analogues of 3-n-butylphthalide (NBP), demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion injury. nih.gov Two compounds from this series, one with and one without a nitric oxide (NO) donor, displayed more potent neuroprotective effects than the clinically used drugs Edaravone and NBP. nih.gov Furthermore, one of these compounds was shown to significantly reduce the ischemic infarct area in rats, downregulate inflammatory markers, and upregulate nerve growth factor. nih.gov

In another study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activity in primary cultured rat cortical neuronal cells. researchgate.net Several of these compounds provided considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net One derivative, with a methyl substitution at the R2 position, exhibited the most potent and efficacious neuroprotective action, comparable to the NMDA antagonist memantine. researchgate.net Another derivative with a hydroxyl substitution at the R3 position also showed marked anti-excitotoxic effects. researchgate.net

Antioxidant Activity Studies

Benzofuran derivatives have been a subject of interest for their antioxidant properties. nih.govnih.govrsc.orgresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. scholarena.com

Several studies have reported the synthesis of benzofuran derivatives and their evaluation for in vitro antioxidant activity. nih.gov Some of these synthesized compounds have demonstrated very good antioxidant activity. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

A theoretical study using density functional theory (DFT) investigated the free radical scavenging activity of benzofuran Schiff base and thiazolidinone derivatives. scholarena.com The study explored different mechanisms of antioxidant action, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The results indicated that certain benzofuran derivatives have the potential for free radical scavenging through these mechanisms, with the preferred mechanism depending on the solvent environment. scholarena.com For instance, benzofuran thiazolidinone derivatives were predicted to be more potent antioxidants than benzofuran Schiff base derivatives. scholarena.com

In another investigation, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were assessed for their antioxidant capabilities. researchgate.net One particular compound was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. researchgate.net

Table 2: Antioxidant Potential of a Benzofuran-2-Carboxamide Derivative

| Antioxidant Assay | Activity |

|---|---|

| DPPH Radical Scavenging | Moderate |

| Inhibition of Lipid Peroxidation | Appreciable |

Data from a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. researchgate.net

Other Investigated Biological Activities

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. taylorandfrancis.com Beyond the specific activities detailed above, benzofuran derivatives, including those with an acetamide linkage, have been investigated for a plethora of other pharmacological effects.

Numerous studies have demonstrated that benzofuran compounds exhibit a broad spectrum of bioactivity, including:

Antitumor activity : Benzofuran-based molecules have been shown to exert anticancer effects through various mechanisms, such as the inhibition of protein kinases and tubulin polymerization. nih.govtaylorandfrancis.com

Antibacterial and Antifungal activity : Various derivatives have been tested against different microbial strains, with some showing significant antimicrobial properties. nih.govresearchgate.net

Anti-inflammatory and Analgesic activity : The anti-inflammatory and pain-relieving potential of benzofuran compounds has been reported. taylorandfrancis.comresearchgate.net

Antiviral activity : Benzofuran derivatives have been explored as potential antiviral agents, with some showing activity against viruses like the hepatitis C virus. nih.govrsc.org

Cholinesterase Inhibition : Certain 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), suggesting potential therapeutic applications for Alzheimer's disease. mdpi.com

This diverse range of biological activities underscores the versatility of the benzofuran nucleus as a template for the design and development of new therapeutic agents. nih.govrsc.orgresearchgate.net

Antidiabetic Potential

Benzofuran-containing compounds have demonstrated significant antidiabetic properties through various mechanisms of action. nih.gov Research into benzofuran-based chromenochalcones, for instance, has identified derivatives that enhance glucose uptake in skeletal muscle cells. nih.gov In one study, a series of these chalcones were evaluated for their effect on glucose uptake in L-6 skeletal muscle cells. nih.govrsc.org Notably, compound 24 from a C-2′-hydroxyl engaged series increased glucose uptake by 82% and 249% at concentrations of 5 μM and 10 μM, respectively. nih.gov Similarly, compound 21 from a C-4′-hydroxyl engaged series enhanced glucose uptake by 73.50% at 5 μM and 188% at 10 μM. nih.gov Certain effective compounds from these in vitro studies also showed a significant reduction in blood glucose levels in streptozotocin-induced diabetic rat models. rsc.orgresearchgate.net

Another key antidiabetic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. Arylbenzofurans isolated from the root bark of Morus mesozygia have been identified as potent α-glucosidase inhibitors. frontiersin.orgnih.gov Two such compounds, moracin P and a new derivative, showed strong inhibitory activity with IC50 values of 16.6 µM and 16.9 µM, respectively, making them approximately 10 to 30 times more potent than the reference drug acarbose (B1664774). frontiersin.orgnih.govresearchgate.net Furthermore, a series of synthesized benzofuran hydrazone derivatives were tested as α-amylase inhibitors. nih.gov Several of these analogs exhibited significant inhibitory potential, with IC50 values ranging from 1.078±0.19 to 2.926±0.05 µM, comparable to the standard drug acarbose (IC50=0.62±0.22µM). nih.gov

A different approach targets the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), which is involved in glucose-stimulated insulin (B600854) secretion. nih.gov The (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, known as TAK-875 , was identified as a GPR40 agonist. nih.gov Oral administration of this compound was found to significantly increase insulin secretion and reduce plasma glucose excursion during an oral glucose tolerance test in type 2 diabetic rats, highlighting its potential as a glucose-dependent insulinotropic agent. nih.gov

Table 1: In Vitro Antidiabetic Activity of Benzofuran Derivatives

| Compound Class | Derivative | Target Enzyme | IC50 Value (µM) | Reference Drug | IC50 Value (µM) |

|---|---|---|---|---|---|

| Arylbenzofuran | Moracin P | α-Glucosidase | 16.6 | Acarbose | 486 |

| Arylbenzofuran | 7-(3-hydroxy-3-methylbutyl)moracin M | α-Glucosidase | 16.9 | Acarbose | 486 |

| Arylbenzofuran | Moracin M | α-Glucosidase | 40.9 | Acarbose | 486 |

| Benzofuran Hydrazone | Analog 5 | α-Amylase | 1.078 ± 0.19 | Acarbose | 0.62 ± 0.22 |

| Benzofuran Hydrazone | Analog 7 | α-Amylase | 1.245 ± 0.25 | Acarbose | 0.62 ± 0.22 |

Antileishmanial Activity

Derivatives of the benzofuran core have shown significant promise as antileishmanial agents. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives, which incorporate nitroimidazole moieties, were investigated for their activity against Leishmania species. nih.govnih.gov These compounds exhibited prominent activity against Leishmania major promastigotes. nih.gov

Compounds that showed high potency, with IC50 values below 20 μM, were further tested against Leishmania donovani axenic amastigotes, the clinically relevant form of the parasite. nih.govnih.gov The 5-nitroimidazole subgroup of these derivatives demonstrated markedly superior activity against L. donovani, showing between 17- and 88-fold greater potency compared to their activity against L. major. nih.govnih.gov

Among the tested compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) was identified as the most potent derivative against L. donovani axenic amastigotes, with an exceptionally low IC50 value of 0.016 μM. nih.govnih.gov The high efficacy of these compounds is believed to be linked to the bioactivation of the 5-nitroimidazole group by the parasite's nitroreductase enzymes, leading to the formation of cytotoxic metabolites. nih.gov The oxygen atom of the benzofuranone moiety was also found to be important for the observed antileishmanial activity. nih.gov

Table 2: In Vitro Antileishmanial Activity of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone Derivatives

| Compound | Target Species | Parasite Stage | IC50 Value (µM) |

|---|---|---|---|

| 5n | L. donovani | Axenic Amastigote | 0.016 |

| 5a | L. donovani | Axenic Amastigote | 0.435 |

| 5d | L. donovani | Axenic Amastigote | 0.046 |

| 5e | L. donovani | Axenic Amastigote | 0.091 |

Thrombolytic Activity

Benzofuran derivatives have also been explored for their potential as thrombolytic agents, which are crucial in the management of thromboembolic diseases. wjpsonline.com Studies on synthetic hybrids combining benzofuran with other heterocyclic rings, such as oxadiazole and triazole, have revealed significant thrombolytic effects. nih.gov

A series of benzofuran-1,3,4-oxadiazole derivatives were evaluated for their in vitro ability to lyse blood clots. wjpsonline.com Several compounds in this series demonstrated potent thrombolytic activity, with compound 3o being the most effective, showing an ED50 value of 18.8 µM. wjpsonline.com Compounds 3n and 3m also exhibited strong activity with ED50 values of 20.4 µM and 20.9 µM, respectively. wjpsonline.com The most active compounds in this series featured halogen substitutions on the phenyl ring attached to the oxadiazole core.

In another study, benzofuran–oxadiazole and benzofuran–triazole hybrids were screened for their thrombolytic potential. nih.gov The benzofuran-triazole derivative 7f , which has two adjacent methyl groups on the phenyl ring, showed the highest thrombolysis activity at 61.4%. nih.gov Among the benzofuran–oxadiazole series, derivative 5a displayed the most significant clot lysis activity at 56.8%. nih.gov These findings indicate that the inclusion of functional groups with a negative inductive effect can positively influence the thrombolytic activity of these compounds. nih.gov

Table 3: Thrombolytic Activity of Benzofuran Derivatives

| Compound Class | Derivative | Activity Measurement | Result |

|---|---|---|---|

| Benzofuran-Triazole | 7f | % Thrombolysis | 61.4% |

| Benzofuran-Oxadiazole | 5a | % Thrombolysis | 56.8% |

| Benzofuran-Oxadiazole | 3o | ED50 | 18.8 µM |

| Benzofuran-Oxadiazole | 3n | ED50 | 20.4 µM |

| Benzofuran-Oxadiazole | 3m | ED50 | 20.9 µM |

Mechanism of Action and Molecular Target Elucidation

Enzyme Inhibition Studies

Derivatives of the benzofuran-3-acetamide scaffold have been investigated for their inhibitory effects on a range of enzymes implicated in various physiological and pathological processes.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2, which are key in the production of prostaglandins (B1171923) involved in inflammation. researchgate.net While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract lining, COX-2 is an inducible enzyme that is a primary target for anti-inflammatory drugs. researchgate.net The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

The benzofuran (B130515) nucleus is a component of various compounds that have shown anti-inflammatory activity through COX inhibition. For instance, certain celecoxib analogs bearing a benzofuran moiety demonstrated specific and robust COX-2 inhibition with IC50 values greater than 50 µM against COX-1, indicating high selectivity. Additionally, hybrid molecules incorporating a 2-aryl-benzofuran structure have been synthesized and shown to have significant COX-2 inhibitory activity, with one compound exhibiting an IC50 of 0.05 μM, which is more potent than the reference drug celecoxib (IC50 = 2.27 μM). The acetamide (B32628) functional group is also considered a viable component in the design of prodrugs for COX-2 inhibitors. While these findings highlight the potential of the benzofuran and acetamide scaffolds in COX-2 inhibition, specific studies focusing solely on the parent "this compound" compound are not extensively detailed in the reviewed literature.

Gamma-aminobutyric acid aminotransferase (GABA-AT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is regulated, in part, by the enzyme GABA aminotransferase (GABA-AT). Inhibition of GABA-AT leads to increased GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. Pharmacophore mapping of these compounds against standard drugs like phenobarbital and phenytoin (B1677684) suggests they may exert their anticonvulsant effects through similar mechanisms, which can be linked to the modulation of GABAergic systems. The study of these benzofuran-acetamide derivatives points towards their potential as GABA-AT inhibitors, thereby preventing seizure spread in preclinical models.

Monoamine Oxidase (MAO) Isoforms (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters. There are two isoforms, MAO-A and MAO-B. MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are used for Parkinson's disease.

The benzofuran scaffold is a crucial pharmacophore in many molecules with MAO inhibitory activity. Studies on benzofuran derivatives have shown potent and selective inhibition of MAO isoforms. For example, a series of 2-arylbenzofuran derivatives were found to be selective MAO-B inhibitors, with 5-Nitro-2-(4-methoxyphenyl)benzofuran showing an IC50 value of 140 nM for MAO-B.

More directly related to the subject compound, a class of (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives has been identified as potent and selective MAO inhibitors. Within this class, 6′-sulfonyloxy derivatives demonstrated high affinity for MAO-A, with IC50 values ranging from 7.0 nM to 49 nM, showing much higher potency than the reference drug moclobemide. Conversely, 6′-benzyloxy derivatives of the same scaffold showed potent MAO-B inhibition.

Another study focused on novel benzofuran–thiazolylhydrazone derivatives, which can be considered elaborated structures of a benzofuran-acetamide core. These compounds exhibited strong and selective inhibition of the MAO-A enzyme. The most potent compound in this series, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, displayed an IC50 value of 0.073 µM for MAO-A.

| Compound Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 6′-Sulfonyloxy-(E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides | MAO-A | 7.0 nM - 49 nM | |

| 6′-Benzyloxy-(E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides | MAO-B | Potent Inhibition | |

| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.07 µM | |

| Benzofuran–thiazolylhydrazone derivative (Compound 2l) | MAO-B | 0.75 µM |

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.

This compound serves as a key intermediate in the synthesis of a potent class of GSK-3β inhibitors known as benzofuran-3-yl-(indol-3-yl)maleimides. These compounds have demonstrated highly potent, ATP-competitive inhibition of GSK-3β. Extensive structure-activity relationship (SAR) studies have been conducted on this class of molecules. For example, the unsubstituted indole (B1671886) analog was identified as a potent GSK-3β inhibitor with an IC50 value of 20 nM. Further modifications, such as replacing the indole ring with an azaindole or diazepinoindole moiety, have led to inhibitors with picomolar potency and improved aqueous solubility. One of the most potent compounds identified from this series exhibited an IC50 value of 13 pM.

| Compound/Derivative | GSK-3β IC50 Value | Reference |

|---|---|---|

| Unsubstituted Indole Analog (Compound 9) | 20 nM | |

| 5-Fluoro Indole Analog (Compound 10) | 40 nM | |

| 5-Bromo Indole Analog (Compound 11) | 82 nM | |

| Diazepinoindole Analog (Compound 31) | 13 pM | |

| Various Benzofuran-3-yl-(indol-3-yl)maleimides | <1 nM to low µM range |

These findings underscore the importance of the this compound scaffold as a foundational structure for developing highly potent and selective GSK-3β inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant forms are oncogenic drivers in several types of cancer. Despite a thorough search of the available literature, no specific research findings or data were identified that directly link this compound or its immediate derivatives to inhibitory activity against ALK.

Receptor Binding and Ligand Activity

In addition to enzyme inhibition, this compound derivatives have been characterized as ligands for specific receptors.

A significant area of research has been on a series of 2-aryl substituted this compound derivatives that act as ligands for the mitochondrial DBI receptor complex (mDRC), previously known as the peripheral benzodiazepine receptor (PBR). These compounds were designed as analogs of FGIN-1-27, a potent indole-based mDRC ligand. The benzofuran-acetamide derivatives were found to be potent and selective ligands for the mDRC, with Ki values in the nanomolar range for displacing [3H]PK 11195. Importantly, these compounds did not show binding affinity for the central benzodiazepine receptor site on GABAA receptors or other neurotransmitter receptors, indicating their selectivity for the mDRC. This interaction at the mDRC is linked to the stimulation of neurosteroid synthesis.

Separately, other novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to opioid receptors. Several of these compounds showed moderate binding to the κ-opioid receptor (KOR) with IC50 values in the range of 3.9-11 µM, without displaying affinity for the µ-opioid receptor (MOR), suggesting a degree of selectivity.

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 2-Aryl substituted this compound derivatives | Mitochondrial DBI Receptor Complex (mDRC) | Nanomolar range (Ki) | |

| 3,4,7-Trisubstituted benzofuran derivatives (Aryl ethers) | κ-Opioid Receptor (KOR) | 3.9 - 11 µM (IC50) |

Signaling Pathway Modulation

Derivatives of benzofuran have demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a specific piperazine (B1678402)/benzofuran hybrid compound (designated as 5d) was shown to significantly inhibit key steps in the NF-κB activation cascade in a dose-dependent manner. nih.govmdpi.com This inhibition included the reduced phosphorylation of IκB kinase α/β (IKKα/IKKβ), the NF-κB inhibitor α (IκBα), and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, the compound effectively blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators. nih.gov

Table 2: Inhibition of NF-κB Pathway Proteins by a Benzofuran Hybrid

| Protein Target | Action | Result | Reference |

|---|---|---|---|

| IKKα/IKKβ | Inhibition of phosphorylation | Prevents activation of the IKK complex | nih.gov |

| IκBα | Inhibition of phosphorylation | Prevents degradation and release of NF-κB | nih.gov |

| p65 | Inhibition of phosphorylation | Prevents nuclear translocation and transcriptional activity | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in mediating cellular responses to a variety of external stimuli, including inflammatory signals. nih.govnih.govresearchgate.net The same piperazine/benzofuran hybrid (compound 5d) that inhibits NF-κB also effectively regulates the MAPK pathway. nih.govmdpi.com Research has shown that this compound significantly suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in RAW264.7 cells. nih.gov Since the MAPK and NF-κB pathways are classic inflammation signaling cascades that often act in concert, the dual inhibition by this benzofuran derivative highlights its potential as a potent modulator of inflammatory responses. nih.govmdpi.comresearchgate.net

Table 3: Regulation of MAPK Phosphorylation by a Benzofuran Hybrid

| Kinase | Action | Cellular Process Impacted | Reference |

|---|---|---|---|

| ERK | Inhibition of phosphorylation | Proliferation, Differentiation | nih.gov |

| JNK | Inhibition of phosphorylation | Stress Response, Apoptosis | nih.gov |

| p38 | Inhibition of phosphorylation | Inflammation, Stress Response | nih.gov |

Target Identification Beyond Kinases

Beyond the well-documented interactions with kinases, research into benzofuran derivatives has identified several non-kinase molecular targets. This diversification of targets underscores the broad pharmacological potential of this chemical scaffold.

One of the primary non-kinase targets identified is the mitochondrial DBI receptor complex (mDRC) , for which benzofuran-acetamide analogues have been shown to be potent and selective ligands. nih.gov This receptor complex plays a key role in mitochondrial function and steroidogenesis.

Additionally, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway . nih.gov HIF-1 is a critical transcription factor in cellular adaptation to low oxygen levels and is a key target in cancer biology, making its inhibition a valuable therapeutic strategy. nih.gov Another identified non-kinase target is the urokinase-type plasminogen activator (uPA) system . nih.gov Amiloride-based benzofuran derivatives have been investigated as inhibitors of uPA, an enzyme system heavily involved in cancer invasion and metastasis. nih.gov

Structure Activity Relationship Sar and Computational Approaches

Key Structural Determinants for Biological Activity

The potency and selectivity of benzofuran-based compounds are highly dependent on the nature and position of various substituents on the core scaffold.

The substitution patterns on the benzofuran (B130515) ring system and any attached phenyl or heterocyclic groups are crucial determinants of biological activity. For instance, in the development of anticancer agents, substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic rings have been identified as critical for cytotoxic activity nih.gov. The introduction of specific substituents can result in derivatives with unique structural characteristics and enhanced therapeutic value nih.gov.

For monoamine oxidase (MAO) inhibitors, the presence of a benzofuran ring linked to a thiazolylhydrazone pharmacophore has been shown to be effective nih.gov. Studies indicate that attaching an aromatic ring to the hydrazone part of the structure enhances MAO-A inhibitory activity nih.gov. This highlights the synergistic effect of combining the benzofuran core with other heterocyclic moieties to achieve desired biological outcomes.

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure consistently leads to a significant modulation of biological activity, particularly in the context of anticancer properties. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical factor. For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring can confer remarkable cytotoxic activity against leukemia cells without affecting normal cells nih.gov. Similarly, research on other benzofuran derivatives has shown that the presence of a bromine substituent on an alkyl chain attached to the furan (B31954) ring is likely responsible for cytotoxic activity nih.gov. Conversely, placing a halogen directly on the benzene (B151609) or furan skeleton does not necessarily increase cytotoxicity nih.gov. In the synthesis of N-(2-acetylbenzofuran-3-yl)acetamide, reaction with sulphuryl chloride or chlorine results in a chlorinated product, N-(2-chlorobenzofuran-3-yl)acetamide, while reaction with bromine yields a bromoacetyl derivative rsc.org.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between ligands like benzofuran-3-acetamide derivatives and their target proteins at a molecular level.

Docking studies have provided detailed insights into the binding modes of this compound derivatives with various enzymes.

SARS-CoV-2 Proteins : A novel series of substituted benzofuran-tethered triazolylcarbazoles, synthesized from 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, was evaluated against key SARS-CoV-2 proteins. nih.govnih.govresearchgate.net Docking results indicated strong binding affinities with the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting these compounds could obstruct the function of these viral proteins. nih.govnih.govresearchgate.net

MAO Isoforms : Benzofuran–thiazolylhydrazone derivatives have been docked into the active sites of MAO-A and MAO-B. For one potent MAO-A inhibitor, docking poses revealed two π–π interactions between the benzofuran ring and the Phe208 amino acid. nih.govacs.org An additional π–π interaction was observed between a phenyl ring on the derivative and Tyr407, while a chlorine atom on this phenyl ring formed a halogen bond with Tyr197, indicating a strong binding to the MAO-A active site. nih.gov For MAO-B inhibitors, docking simulations showed that 2-arylbenzofuran derivatives orient themselves with the benzofuran moiety in a hydrophobic entrance cavity and the 2-phenyl group pointing toward the catalytic site nih.gov.

Cyclooxygenase-2 (COX-2) : Benzofuran derivatives have been designed as selective COX-2 inhibitors. nih.govnih.gov Molecular docking studies confirmed their ability to recognize and bind within the active site of the COX-2 enzyme, interacting with key residues responsible for its catalytic function. nih.gov

GABA Aminotransferase (GABA-AT) : Benzofuran-acetamide derivatives have been explored as potential inhibitors of GABA-AT, an enzyme linked to neurological disorders researchgate.net. Computational docking is a key tool used to study the molecular interactions of these compounds within the GABA-AT active site researchgate.net.

Computational simulations are instrumental in predicting the binding affinities of this compound derivatives, which are often expressed as docking scores or binding energies (in kcal/mol). These predicted values help in prioritizing compounds for synthesis and biological testing.

In studies against SARS-CoV-2 proteins, several benzofuran derivatives exhibited excellent binding scores. For instance, against the main protease (Mpro), compounds showed binding scores as low as -8.92 Kcal/mol, indicating strong predicted affinity. nih.govnih.govresearchgate.net

| Compound | Target Protein | Binding Score (Kcal/mol) |

| 9b | Mpro (6LU7) | -8.83 |

| 9c | Mpro (6LU7) | -8.92 |

| 9e | Mpro (6LU7) | -8.77 |

| 9h | Mpro (6LU7) | -8.76 |

| 9i | Mpro (6LU7) | -8.87 |

| 9j | Mpro (6LU7) | -8.85 |

| 9h | RdRp (6M71) | -8.10 |

| 9i | RdRp (6M71) | -8.01 |

For MAO inhibitors, the predicted binding interactions correlate well with experimental inhibitory concentrations (IC50 values). The strong interactions observed in docking simulations, such as π–π stacking and halogen bonds, provide a molecular basis for the high binding affinity and potent inhibitory activity observed in vitro nih.gov. For example, a benzofuran–thiazolylhydrazone derivative (compound 2l) was identified as the most potent inhibitor against the MAO-B enzyme, a finding supported by its strong predicted interactions in docking studies nih.govacs.org.

Pharmacophore Modeling and Design